2,5-Dimethylpyridin-3-amine
Overview
Description
2,5-Dimethylpyridin-3-amine is a chemical compound that is related to various substituted pyridines and pyrroles. While the specific compound is not directly mentioned in the provided papers, there are several related compounds and reactions that can give insights into its properties and potential synthesis pathways. For instance, the synthesis of N-substituted 2,5-dimethylpyrroles and the formation of N-amino-3,5-dimethylpyridinium chloride suggest that 2,5-dimethylpyridin-3-amine could potentially be synthesized through similar methods involving amination reactions.
Synthesis Analysis
The synthesis of related compounds involves reactions with amines. For example, 2,5-hexanedione reacts with model amines to yield N-substituted 2,5-dimethylpyrroles . Similarly, the reaction of 3,5-lutidine with chloramine leads to the formation of N-amino-3,5-dimethylpyridinium chloride . These methods could potentially be adapted for the synthesis of 2,5-dimethylpyridin-3-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction. For instance, the crystal structure of N-amino-3,5-dimethylpyridinium chloride has been elucidated , and the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine has been reported . These studies provide valuable information on the geometry and electronic structure that could be relevant to 2,5-dimethylpyridin-3-amine.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of pyrroles and their subsequent reactions. For example, the formation of protein-bound dimethylpyrroles has been observed in vivo . The reductive amination of 2,5-hexanedione leads to the formation of 2,5-dimethylpyrrolidines . These reactions indicate that 2,5-dimethylpyridin-3-amine could also undergo similar transformations, such as reductive amination or cyclization to form pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their structural characteristics and reactivity. For instance, the presence of dimethyl groups in 2,5-dimethylpyrroles affects their oxidation potential . The crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that 2,5-dimethylpyridin-3-amine may also exhibit specific intermolecular interactions that influence its physical properties, such as solubility and melting point.
Scientific Research Applications
Catalysis in Organic Synthesis :
- Chiral amines, including derivatives of 2,5-Dimethylpyridin-3-amine, can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This reaction is crucial in producing optically active substituted 5-keto aldehydes, which are valuable in synthesizing various organic compounds (Melchiorre & Jørgensen, 2003).
Synthesis of Complex Molecules :
- 2,5-Dimethylpyridin-3-amine has been used in the synthesis of 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine, demonstrating its versatility in creating complex chemical structures (Xu Shichao, 2012).
Analytical Chemistry Applications :
- The compound plays a role in the development of novel sample preparation procedures for determining heterocyclic aromatic amines in food products. This is crucial for food safety and quality control (Agudelo Mesa, Padró, & Reta, 2013).
Material Science and Nanotechnology :
- In the field of materials science, derivatives of 2,5-Dimethylpyridin-3-amine have been employed in the synthesis of pyridine-pyrimidines and their bis-derivatives using novel catalysts. This has implications in the development of advanced materials (Rahmani et al., 2018).
Chemical Process Development :
- The compound is used in the development of efficient and stereoselective chemical processes, such as the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in preparing specific antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Advanced Catalysis Studies :
- 2,5-Dimethylpyridin-3-amine has been utilized in studying the interaction of amines with heterogeneous catalysts, a key area in catalysis and reaction engineering (Carley et al., 2005).
Pharmaceutical Chemistry :
- It's instrumental in synthesizing pharmaceutical intermediates, demonstrating its significance in drug development and medicinal chemistry (Crich & Ranganathan, 2002).
Environmental Chemistry :
- Its derivatives are used in developing methods for CO2 capture, highlighting its potential application in environmental remediation and sustainability (Bernhardsen et al., 2019).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
Record name | 2,5-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridin-3-amine | |
CAS RN |
89943-02-2 | |
Record name | 2,5-Dimethyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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